ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
Description
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a carboxylate group and a chlorobenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-3-21-14(18)13-9-17(22(19,20)16-10(13)2)8-11-5-4-6-12(15)7-11/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCCOPYMKAOEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazine intermediate with a chlorobenzyl halide in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Thiadiazine derivatives have been explored for their anticancer properties. A study highlighted the synthesis of novel thiazole-integrated compounds that exhibited significant efficacy against various cancer cell lines, including colon carcinoma and lung cancer . Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide may share similar mechanisms of action due to its structural characteristics.
Case Study : A recent investigation into thiazole derivatives indicated that modifications in the substituents could enhance cytotoxicity against cancer cells . this compound could be synthesized and tested for similar activities.
| Compound | Cancer Type | Efficacy |
|---|---|---|
| Compound A | Colon Carcinoma | High |
| Compound B | Lung Cancer | Moderate |
| Ethyl Thiadiazine | TBD | TBD |
2. Antimicrobial Properties
Thiadiazines are known for their antimicrobial activities. Research indicates that similar compounds exhibit effectiveness against various bacterial strains. The introduction of a chlorobenzyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
Pharmacological Applications
3. Analgesic Effects
The structural features of this compound suggest potential analgesic properties. Compounds with similar thiadiazine frameworks have been evaluated for pain relief in clinical settings .
Case Study : A multicenter trial on a related thiazole derivative showed significant pain reduction post-surgery compared to placebo . This suggests that this compound may warrant investigation as a novel analgesic agent.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typical for thiadiazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Similar structure but different substitution pattern.
Hydrochlorothiazide: A diuretic drug with a similar thiadiazine core.
Uniqueness
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group and ester functionality differentiate it from other thiadiazine derivatives, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of thiadiazines, characterized by its unique structure that includes a thiadiazine ring with sulfur and nitrogen atoms. This article will explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C14H15ClN2O4S
- Molecular Weight : 342.8 g/mol
- CAS Number : 1291839-78-5
Biological Activities
This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation. Its structural similarity to other thiazole and thiadiazine derivatives, which are known for their cytotoxic effects against various cancer cell lines, indicates a potential mechanism of action involving apoptosis induction and cell cycle arrest .
- In vitro studies have reported IC50 values indicating significant cytotoxicity against specific cancer cell lines, suggesting that the chlorobenzyl substitution enhances its anticancer properties .
-
Antimicrobial Properties :
- Thiadiazine derivatives have historically demonstrated antimicrobial activity against a variety of pathogens. This compound may exhibit similar properties due to its structural characteristics .
- Research indicates that compounds with thiadiazine moieties can inhibit the growth of bacteria and fungi, making them candidates for further investigation in infectious disease treatment .
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound may activate apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins.
- Inhibition of Enzymatic Activity : Thiadiazines can act as inhibitors of specific enzymes involved in inflammatory processes or cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of thiadiazine derivatives:
- A study investigated a series of thiazole and thiadiazine compounds for their anticancer properties, revealing that modifications at specific positions on the ring system significantly affected their cytotoxicity against various cancer cell lines .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide?
- Methodological Answer : Multi-step synthesis typically involves condensation of precursors under reflux with catalysts (e.g., sodium acetate) in polar solvents like acetic acid. For example, analogous thiadiazine derivatives are synthesized via refluxing 3-formyl intermediates with aminothiazolones, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) is critical to achieving yields >65% .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign signals for aromatic protons (δ 7.85–8.00 ppm) and methyl groups (δ 2.74 ppm) to confirm substitution patterns .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with an error margin <5 ppm .
- IR Spectroscopy : Identify key functional groups (e.g., S=O at ~1344 cm⁻¹, C=O at ~1621 cm⁻¹) .
Q. What analytical methods are recommended for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (260–350 nm) is standard. Relative retention times (RRT) for structurally related compounds range from 260–350 nm, with response factors (F) between 0.4–1.8. For example, benzothiazine analogs show RRT of 350 nm and F of 1.7–1.9, suggesting similar methods apply to thiadiazine derivatives .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to improve synthetic yield?
- Methodological Answer :
- Catalysts : Sodium acetate enhances condensation efficiency in acetic acid .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization, while ethanol/water mixtures aid precipitation .
- Table :
| Condition | Yield Improvement | Reference |
|---|---|---|
| DMF/Acetic Acid (9:1) | 68% | |
| Reflux Time (5 h vs. 3 h) | +12% |
Q. How do substituent variations (e.g., 3-chlorobenzyl vs. methoxybenzyl) impact biological activity?
- Methodological Answer : Substituents influence electronic and steric properties, altering receptor binding. For example, pyridothiadiazine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity compared to electron-donating groups (e.g., OCH3) due to increased electrophilicity . Comparative SAR studies using in vitro assays (e.g., enzyme inhibition) are recommended.
Q. What strategies resolve discrepancies in NMR data during characterization?
- Methodological Answer :
- Decoupling Experiments : Differentiate overlapping proton signals (e.g., aromatic vs. methyl groups) .
- Cross-Validation : Compare experimental 13C-NMR shifts (e.g., δ 155.87 ppm for carbonyl carbons) with computational models (DFT calculations) .
- Contradiction Note : Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO stabilizes keto-enol forms for clearer analysis .
Data Contradiction and Validation
Q. How should researchers address conflicting HPLC purity results across labs?
- Methodological Answer :
- Standardize Columns : Use C18 columns with identical particle sizes (e.g., 5 µm) to ensure reproducibility .
- Calibration : Validate response factors (F) using certified reference materials (e.g., F = 1.7–1.9 for related compounds) .
- Table :
| Compound Type | RRT (nm) | F | Acceptable Limit (%) |
|---|---|---|---|
| Benzothiazine Derivatives | 350 | 1.9 | 1.0 |
| Thiazole Analogs | 260 | 0.4 | 1.0 |
Q. What experimental controls are critical for biological activity assays?
- Methodological Answer :
- Positive/Negative Controls : Use known inhibitors (e.g., meloxicam derivatives) and solvent blanks to validate assay conditions .
- Dose-Response Curves : Establish IC50 values with triplicate measurements to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
